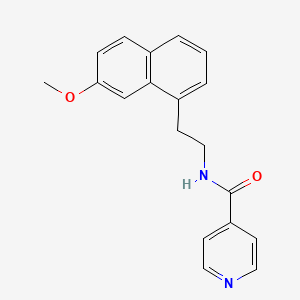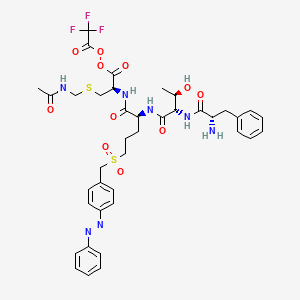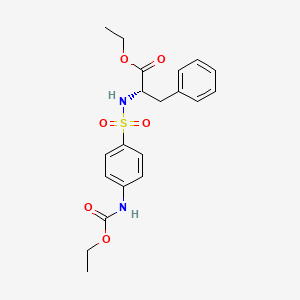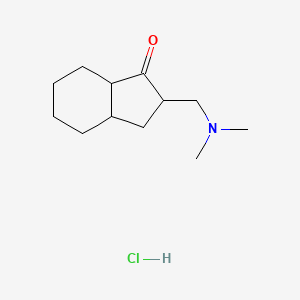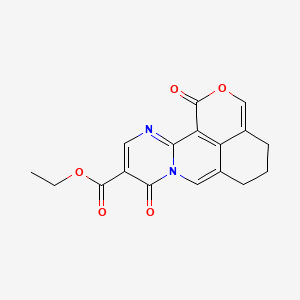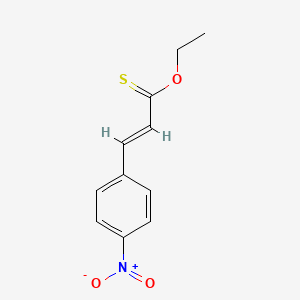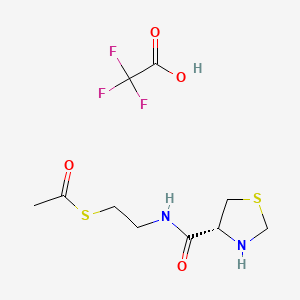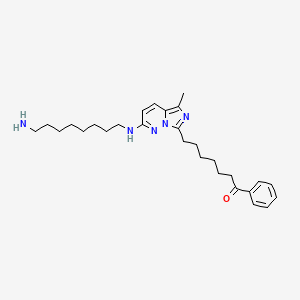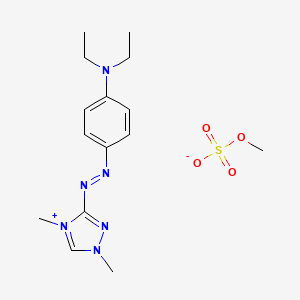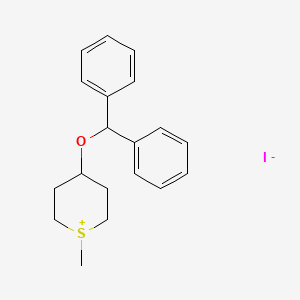
4-(Benzhydryloxy)-1-methyltetrahydrothiopyranium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzhydryloxy)-1-methyltetrahydrothiopyranium iodide is an organic compound that belongs to the class of quaternary ammonium salts This compound is characterized by the presence of a benzhydryloxy group attached to a tetrahydrothiopyranium ring, with an iodide ion as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzhydryloxy)-1-methyltetrahydrothiopyranium iodide typically involves the following steps:
Formation of the Tetrahydrothiopyranium Ring: The starting material, tetrahydrothiopyran, is alkylated using methyl iodide to form 1-methyltetrahydrothiopyranium iodide.
Introduction of the Benzhydryloxy Group: The 1-methyltetrahydrothiopyranium iodide is then reacted with benzhydrol in the presence of a strong base, such as sodium hydride, to introduce the benzhydryloxy group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzhydryloxy)-1-methyltetrahydrothiopyranium iodide can undergo various types of chemical reactions, including:
Oxidation: The benzhydryloxy group can be oxidized to form benzhydryl ketone derivatives.
Reduction: The compound can be reduced to form the corresponding benzhydryl alcohol.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride (NaCl) or sodium bromide (NaBr).
Major Products
Oxidation: Benzhydryl ketone derivatives.
Reduction: Benzhydryl alcohol.
Substitution: Corresponding halide-substituted tetrahydrothiopyranium salts.
Aplicaciones Científicas De Investigación
4-(Benzhydryloxy)-1-methyltetrahydrothiopyranium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(Benzhydryloxy)-1-methyltetrahydrothiopyranium iodide involves its interaction with specific molecular targets. The benzhydryloxy group can interact with various enzymes and receptors, modulating their activity. The quaternary ammonium structure allows the compound to interact with cell membranes, potentially disrupting their function and leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
Diphenhydramine: A compound with a similar benzhydryloxy group but different overall structure.
Benzhydrol: The parent compound from which the benzhydryloxy group is derived.
Tetrahydrothiopyranium Salts: Compounds with similar tetrahydrothiopyranium rings but different substituents.
Uniqueness
4-(Benzhydryloxy)-1-methyltetrahydrothiopyranium iodide is unique due to its combination of a benzhydryloxy group and a tetrahydrothiopyranium ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Propiedades
Número CAS |
116197-05-8 |
|---|---|
Fórmula molecular |
C19H23IOS |
Peso molecular |
426.4 g/mol |
Nombre IUPAC |
4-benzhydryloxy-1-methylthian-1-ium;iodide |
InChI |
InChI=1S/C19H23OS.HI/c1-21-14-12-18(13-15-21)20-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18-19H,12-15H2,1H3;1H/q+1;/p-1 |
Clave InChI |
SFOLQZNRGSQAAR-UHFFFAOYSA-M |
SMILES canónico |
C[S+]1CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


